molecular formula C21H21BrN2O4S B2453911 (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865162-24-9

(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2453911
CAS RN: 865162-24-9
M. Wt: 477.37
InChI Key: ZKYKSZYGWTUSFN-LNVKXUELSA-N
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Description

(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H21BrN2O4S and its molecular weight is 477.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Thiazolo-pyridine Derivatives : This compound is synthesized through the interaction with arylidinemalononitrile derivatives, leading to various chemical derivatives like ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivative (Mohamed, 2021).

  • Formation of Amino-imino Derivatives : It is also used in the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing its utility in creating structurally diverse compounds (Mohamed, 2014).

  • Intramolecular Cyclization Reactions : The compound participates in reactions leading to the cyclization of acids to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh et al., 2009).

Biological and Medicinal Chemistry Applications

  • Antioxidant and Antimicrobial Properties : Certain derivatives of this compound, such as ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, show promising antioxidant and antimicrobial properties, making them potential candidates for further medicinal chemistry research (Haroon et al., 2021).

  • Synthesis of Anti-inflammatory Compounds : The compound's derivatives have been utilized in synthesizing new compounds with anti-inflammatory properties, indicating its potential in the development of novel therapeutic agents (Labanauskas et al., 2000).

  • Synthesis of Antagonists for Receptors : It has also been used in synthesizing potential glycine site N-methyl-D-aspartate receptor antagonists, highlighting its role in developing drugs targeting specific neural receptors (Fabio & Pentassuglia, 1998).

Analytical and Structural Chemistry

  • Spectroscopic Characterization and Crystallography : The compound and its derivatives are characterized using various analytical techniques like FT-IR, NMR, and single-crystal X-ray diffraction, providing valuable insights into their structural and electronic properties (Yeong et al., 2018).

  • Density Functional Theory (DFT) Studies : DFT-based studies on the compound's derivatives offer insights into their optimized geometry, non-linear optical properties, and electronic structure, contributing to our understanding of these molecules at a molecular level (Haroon et al., 2018).

properties

IUPAC Name

ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c1-3-27-12-11-24-17-10-9-14(20(26)28-4-2)13-18(17)29-21(24)23-19(25)15-7-5-6-8-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYKSZYGWTUSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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